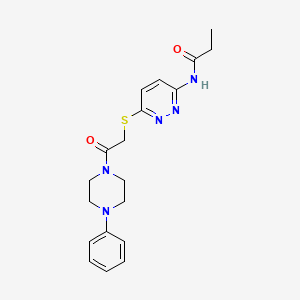

![molecular formula C17H12N4O2S B2823104 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1219842-36-0](/img/structure/B2823104.png)

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Multifunctional Material Development

Compounds derived from benzo[d]thiazole derivatives, such as those resulting from the oxidation of Blatter radicals, have been explored for their potential in developing multifunctional materials. These compounds exhibit good reversible electrochemical behavior and are air stable, indicating their suitability for applications in electronic and photonic devices (Berezin et al., 2012).

Antibacterial Agents

Novel analogs of benzo[d]thiazol derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests their potential use as antibacterial agents in medical research and treatment strategies (Palkar et al., 2017).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has provided new building blocks in drug discovery. These compounds allow for extensive modification, facilitating the exploration of chemical space around potential drug candidates (Durcik et al., 2020).

Antioxidant Activity

Studies on N-substituted benzyl/phenyl derivatives of pyrazolobenzothiazine have demonstrated moderate to significant radical scavenging activity. These findings indicate the potential of such compounds in the development of antioxidant therapies (Ahmad et al., 2012).

COX-2 Inhibitors for Anti-inflammatory and Analgesic Effects

Compounds like 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide and its Cu(II) complex have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. They exhibit significant antioxidant, analgesic, and antirheumatic effects, highlighting their potential in the treatment of inflammation and pain (Sherif et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to DNA damage accumulation in the cells .

Biochemical Pathways

The inhibition of PARP leads to the accumulation of DNA single-strand breaksThe accumulation of these breaks can lead to cell death, particularly in cells that are deficient in homologous recombination repair (HRR), such as BRCA1 or BRCA2 deficient cells .

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells, particularly those deficient in HRR . This makes it a potential candidate for the treatment of certain types of cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and excretion, potentially leading to drug-drug interactions. Additionally, factors such as pH can influence its stability, and ultimately, its efficacy .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-16(10-5-6-13-15(7-10)24-9-19-13)18-8-14-11-3-1-2-4-12(11)17(23)21-20-14/h1-7,9H,8H2,(H,18,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIJZDTYHFVEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2823021.png)

![1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)

![2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2823029.png)

![2-[[4-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2823031.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)

![7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline](/img/structure/B2823035.png)

![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)

![2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)